
Indirubin-5-sulphonate
Übersicht
Beschreibung
Indirubin-5-Sulphonate is a derivative of indirubin, a bisindole compound originally identified in traditional Chinese medicine. Indirubin itself is known for its antileukemic properties and has been used in the treatment of chronic myelocytic leukemia. The introduction of a sulphonate group at the 5th position significantly enhances its solubility and biological activity .
Wissenschaftliche Forschungsanwendungen
Indirubin-5-Sulfonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es dient als wertvolles Zwischenprodukt bei der Synthese verschiedener bioaktiver Verbindungen.
Biologie: Die Verbindung wird in Studien verwendet, die sich mit der Regulation des Zellzyklus und der Apoptose befassen.
Medizin: Indirubin-5-Sulfonat hat sich als vielversprechend bei der Behandlung von Krebs, insbesondere Leukämie, erwiesen, da es die Aktivität von Cyclin-abhängigen Kinasen hemmen kann.
Industrie: Die verbesserte Löslichkeit der Verbindung macht sie für den Einsatz in pharmazeutischen Formulierungen und anderen industriellen Anwendungen geeignet
5. Wirkmechanismus
Indirubin-5-Sulfonat übt seine Wirkungen hauptsächlich durch die Hemmung von Cyclin-abhängigen Kinasen aus. Durch die Bindung an die ATP-Bindungsstelle dieser Enzyme verhindert es die Phosphorylierung von Zielproteinen, wodurch der Zellzyklusfortschritt unterbrochen und Apoptose induziert wird. Dieser Mechanismus ist besonders effektiv in Krebszellen, bei denen unkontrollierte Zellteilung ein Kennzeichen ist .
Ähnliche Verbindungen:
Indirubin: Die Stammverbindung, die für ihre Antileukämie-Eigenschaften bekannt ist.
Indirubin-3’-Oxime: Ein Derivat mit verbesserter Löslichkeit und biologischer Aktivität.
Indirubin-5-Sulfonsäure: Ein weiteres sulfoniertes Derivat mit ähnlichen Eigenschaften
Einzigartigkeit: Indirubin-5-Sulfonat zeichnet sich durch seine verbesserte Löslichkeit und seine potente biologische Aktivität aus. Die Einführung der Sulfonatgruppe an der 5. Position verbessert ihre pharmakokinetischen Eigenschaften deutlich, was sie zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen macht .
Wirkmechanismus
Zukünftige Richtungen
The clinical application of indirubins, including Indirubin-5-sulphonate, is limited by their poor water solubility and consequently insufficient bioavailability . Therefore, future research could focus on improving the solubility and bioavailability of these compounds. This could potentially be achieved through structure optimization of indirubin derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indirubin-5-Sulphonate can be synthesized through various chemical reactions. One common method involves the sulphonation of indirubin using sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of the sulphonate group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity and yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Indirubin-5-Sulfonat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und möglicherweise die Eigenschaften der Verbindung verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Amine werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Substitution eine Vielzahl von funktionalisierten Indirubinverbindungen erzeugen kann .
Eigenschaften
IUPAC Name |
2-hydroxy-3-(3-oxoindol-2-yl)-1H-indole-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5S/c19-15-9-3-1-2-4-11(9)17-14(15)13-10-7-8(24(21,22)23)5-6-12(10)18-16(13)20/h1-7,18,20H,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYOTMYLPPUWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244021-67-8 | |
| Record name | Indirubin-5-sulphonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02519 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


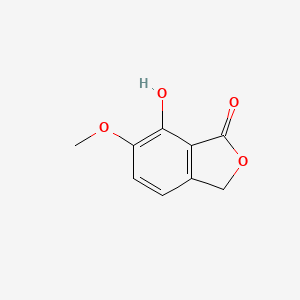

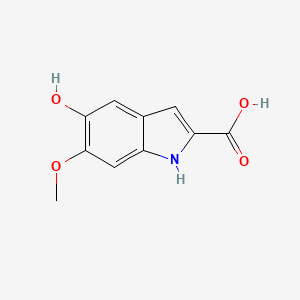
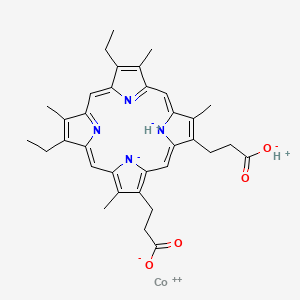
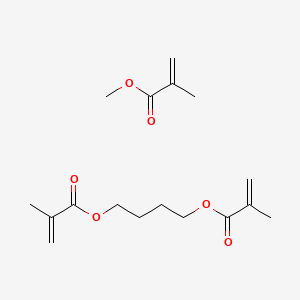
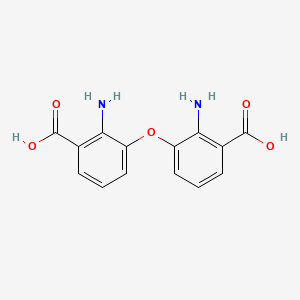

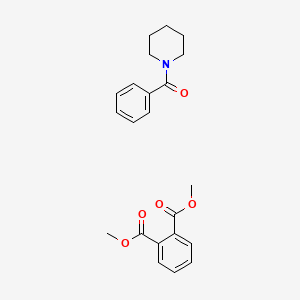
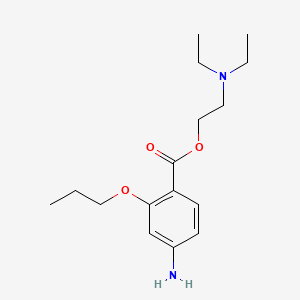

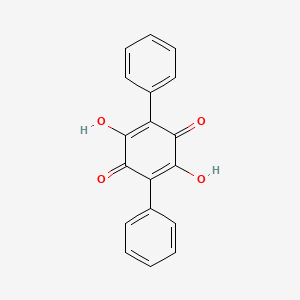
![4-(Methyloxy)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1212151.png)


